REACTION_CXSMILES
|
[CH2:1]([C:8]1[C:9]([CH2:17][C:18](O)=[O:19])=[CH:10][C:11]2[O:15][CH2:14][O:13][C:12]=2[CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH2:1]([C:8]1[C:9]([CH2:17][CH2:18][OH:19])=[CH:10][C:11]2[O:15][CH2:14][O:13][C:12]=2[CH:16]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
|
Name
|
(6-benzyl-1,3-benzodioxol-5-yl)acetic acid
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C=1C(=CC2=C(OCO2)C1)CC(=O)O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow oil residue
|
Type
|
CUSTOM
|
Details
|
This residue was purified by silica gel column chromatography (ethyl acetate/hexane=2:8)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1C(=CC2=C(OCO2)C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |